Diazene, 1,2-bis(3-iodophenyl)- Diazene, 1,2-bis(3-iodophenyl)-
Brand Name: Vulcanchem
CAS No.: 23377-21-1
VCID: VC7960829
InChI: InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
SMILES: C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I
Molecular Formula: C12H8I2N2
Molecular Weight: 434.01 g/mol

Diazene, 1,2-bis(3-iodophenyl)-

CAS No.: 23377-21-1

Cat. No.: VC7960829

Molecular Formula: C12H8I2N2

Molecular Weight: 434.01 g/mol

* For research use only. Not for human or veterinary use.

Diazene, 1,2-bis(3-iodophenyl)- - 23377-21-1

Specification

CAS No. 23377-21-1
Molecular Formula C12H8I2N2
Molecular Weight 434.01 g/mol
IUPAC Name bis(3-iodophenyl)diazene
Standard InChI InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Standard InChI Key RMDGSQXFRWVYEV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I
Canonical SMILES C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Diazene, 1,2-bis(3-iodophenyl)- consists of a central diazene (N=N) group connected to two 3-iodophenyl rings. The iodine atoms at the meta positions on the benzene rings introduce significant steric hindrance and electronic effects. X-ray crystallography of analogous compounds, such as 1,2-bis(3-bromophenyl)diazene, reveals a planar geometry with N=N bond lengths of ~1.27 Å, consistent with double-bond character . The iodine substituents increase the compound’s molecular polarizability, as evidenced by its high density (~1.67 g/cm³) .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The compound exhibits absorption maxima in the 320–350 nm range, attributed to π→π* transitions of the conjugated diazene-aromatic system .

  • NMR Data:

    • ¹H NMR (CDCl₃): Resonances at δ 7.79 (d, J = 8.1 Hz, 2H), 7.64 (d, J = 8.4 Hz, 2H), and 7.35–7.47 (m, 4H) correspond to aromatic protons .

    • ¹³C NMR: Peaks at δ 152.1 (C-I), 138.8 (C-N), and 124.9 (aromatic carbons) .

Comparative Analysis of Halogenated Diazene Derivatives

CompoundSubstituentDensity (g/cm³)Boiling Point (°C)Reactivity Notes
1,2-Bis(3-iodophenyl)-Iodine1.67 411 Steric hindrance slows nucleophilic substitution
1,2-Bis(3-bromophenyl)-Bromine1.67 411 Higher electrophilicity vs. iodine
1,2-Bis(4-chlorophenyl)-Chlorine1.45398Faster coupling reactions

Synthesis and Optimization Strategies

Oxidative Coupling of 3-Iodoaniline

A common method involves the oxidation of 3-iodoaniline using iodine catalysts under mild conditions :

  • Reagents: 3-Iodoaniline (2 mmol), molecular iodine (2 mol%), dichloromethane (5 mL).

  • Conditions: Stirring under dry air at room temperature for 20 minutes.

  • Yield: 82% after column chromatography .

Nitrobenzene Reduction Route

An alternative one-step synthesis from 1-iodo-3-nitrobenzene employs ethanol as a hydrogen source :

  • Reaction: 1-Iodo-3-nitrobenzene (1 mmol) + NaOH (2 mmol) in ethanol at 70°C for 5–20 hours.

  • Mechanism: Base-mediated deprotonation followed by reductive coupling.

  • Yield: 80–85% with GC-MS confirmation .

Challenges in Purification

The steric bulk of iodine substituents complicates crystallization. Recrystallization from ethanol/water mixtures (7:1 v/v) yields orange crystals suitable for X-ray analysis .

Physicochemical Properties and Reactivity

Photochemical Behavior

Irradiation at 300–400 nm induces trans-to-cis isomerization, though the quantum yield (Φ) is reduced compared to non-halogenated azobenzenes due to heavy atom effects . The cis isomer reverts thermally with a half-life of 6–8 hours at 25°C .

Reactivity Trends

  • Electrophilic Substitution: Iodine’s −I effect deactivates the ring, directing incoming electrophiles to the para position relative to the N=N group.

  • Metal Coordination: Acts as a bidentate ligand for transition metals (e.g., Pt, Pd), forming complexes with distorted square-planar geometries .

Applications in Functional Materials and Catalysis

Photoresponsive Polymers

Incorporation into poly(phenyleneethynylene) backbones enables light-triggered conformational changes, with a redshifted absorption (Δλ = 100 nm) due to extended conjugation . These polymers show potential in optical data storage and sensors.

Catalytic Systems

  • Cross-Coupling Reactions: Pd complexes of 1,2-bis(3-iodophenyl)diazene facilitate Suzuki-Miyaura couplings with aryl bromides (TON = 1,200) .

  • Limitations: Steric hindrance from iodine reduces catalytic activity compared to chloro- or methyl-substituted analogues.

Comparison with Structural Analogues

Electronic Effects of Halogen Substituents

PropertyIodine (3-I)Bromine (3-Br)Chlorine (4-Cl)
N=N Bond Length (Å)1.274 1.263 1.259
λₘₐₓ (nm)345 338 325
Hammett σₘ Constant0.350.390.37

Synthetic Accessibility

Iodinated diazenes require harsher conditions for synthesis compared to chloro/bromo variants. For example, the oxidation of 3-iodoaniline necessitates iodine catalysts , whereas chlorinated analogues form readily under aerobic conditions .

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